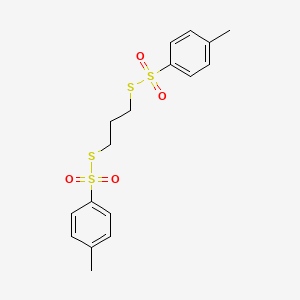

Trimethylene di(thiotosylate)

Description

The exact mass of the compound S-(3-(((4-Methylphenyl)(dioxido)sulfanyl)thio)propyl) 4-methylbenzenesulfonothioate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Trimethylene di(thiotosylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylene di(thiotosylate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-[3-(4-methylphenyl)sulfonylsulfanylpropylsulfanylsulfonyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O4S4/c1-14-4-8-16(9-5-14)24(18,19)22-12-3-13-23-25(20,21)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOICHLMIPNOKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)SCCCSS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191963 | |

| Record name | NSC82472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3866-79-3 | |

| Record name | NSC82472 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003866793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC82472 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC82472 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Significance in Modern Organic Synthesis

Trimethylene di(thiotosylate), also known as 1,3-di(p-tosylthio)propane, serves as a key reagent for the formation of 1,3-dithianes. orgsyn.orgsigmaaldrich.com These six-membered sulfur-containing rings are crucial protecting groups for carbonyl compounds and can also function as masked acyl anions, enabling a variety of carbon-carbon bond-forming reactions. The ability to convert an activated methylene (B1212753) group into a dithiane derivative is a cornerstone of its utility. orgsyn.org This transformation allows for the protection of reactive carbonyl functionalities while other parts of a molecule undergo chemical modification. Subsequently, the dithiane can be removed to regenerate the carbonyl group, showcasing its role in synthetic strategy.

The reactivity of trimethylene di(thiotosylate) stems from the two thiotosylate functional groups. cymitquimica.com These groups are susceptible to nucleophilic attack, making the compound an effective electrophile in reactions with various nucleophiles. cymitquimica.com Beyond its role in protection, the resulting dithianes can be deprotonated at the C2 position to form a nucleophilic carbanion, which can then react with a wide range of electrophiles. This umpolung (polarity inversion) of the carbonyl carbon is a powerful strategy in organic synthesis.

Overview of Research Developments and Trajectories

Classical Preparative Routes

The synthesis of trimethylene di(thiotosylate) has traditionally been approached through two main pathways. These methods, while effective, present unique challenges related to precursor purity, by-product formation, and product isolation.

Reaction of Potassium Thiotosylate with 1,3-Dibromopropane

A widely recognized method for synthesizing trimethylene di(thiotosylate) involves the reaction of potassium thiotosylate with 1,3-dibromopropane. orgsyn.org This nucleophilic substitution reaction is typically conducted in a solvent such as 95% ethanol (B145695), often with the addition of a catalytic amount of potassium iodide to facilitate the substitution. The mixture is refluxed for several hours to ensure the completion of the reaction. orgsyn.org

Table 1: Reaction Parameters for the Synthesis of Trimethylene Di(thiotosylate) from Potassium Thiotosylate and 1,3-Dibromopropane

| Parameter | Condition | Source |

| Reactants | Potassium thiotosylate, 1,3-Dibromopropane | orgsyn.org |

| Catalyst | Potassium iodide (catalytic amount) | orgsyn.org |

| Solvent | 95% Ethanol | orgsyn.org |

| Reaction Time | 8 hours | orgsyn.org |

| Atmosphere | Nitrogen | orgsyn.org |

| Initial Workup | Dilution with cold water, decantation | orgsyn.org |

The success of this synthetic route is highly dependent on the purity of the potassium thiotosylate precursor. orgsyn.org This salt is itself prepared by reacting p-toluenesulfonyl chloride with potassium hydrosulfide. orgsyn.org It is crucial that the potassium thiotosylate be free from impurities such as tosylates and p-toluenesulfinates. orgsyn.org The presence of p-toluenesulfonic acid in the starting p-toluenesulfonyl chloride can lead to the formation of potassium p-toluenesulfonate, which will result in the formation of tosylate by-products instead of the desired thiotosylate. orgsyn.org

Several by-products can form during the synthesis, complicating the purification of trimethylene di(thiotosylate). The presence of tosylate impurities in the potassium thiotosylate can lead to the formation of undesired tosylates. Furthermore, sulfones can arise if p-toluenesulfinate impurities are present. orgsyn.org Another significant by-product that has been isolated from contaminated samples is tosyltrimethylene thiotosylate. orgsyn.org The formation of these by-products makes the crystallization of the final product challenging. orgsyn.org Careful control of precursor purity is the primary method for mitigating the formation of these unwanted substances. orgsyn.org

A significant hurdle in this synthetic method is the crystallization and purification of the final product. After the initial reaction and workup, the crude product often presents as a "honeylike layer," which resists easy crystallization. orgsyn.org This difficulty is exacerbated by the presence of the aforementioned by-products. The purification procedure involves washing the crude product with water and cold ethanol to remove impurities. Subsequent recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and ethanol, is necessary to obtain the pure, crystalline solid. orgsyn.org

Reaction of Tosyl Chloride with 1,3-Propanedithiol in Pyridine

An alternative classical route to trimethylene di(thiotosylate) involves the direct reaction of tosyl chloride with 1,3-propanedithiol in the presence of pyridine. orgsyn.orglibretexts.orglibretexts.org In this method, pyridine acts as a base to neutralize the hydrogen chloride that is formed during the reaction. This procedure is noted for its relative ease of execution. orgsyn.org However, detailed, peer-reviewed procedures and yield comparisons with the potassium thiotosylate method are not extensively documented in readily available literature.

Advancements and Optimization in Synthetic Procedures

While the classical methods remain the primary routes for the synthesis of trimethylene di(thiotosylate), the field of organic synthesis is continually evolving. General advancements such as the use of phase-transfer catalysis (PTC) have been shown to be effective in similar nucleophilic substitution reactions, potentially offering a route to improved yields and milder reaction conditions. wikipedia.orgtcichemicals.comcrdeepjournal.orgijirset.com PTC can facilitate the transfer of the thiotosylate anion from an aqueous or solid phase to the organic phase containing the alkylating agent, which could streamline the synthesis. However, specific applications of PTC to the synthesis of trimethylene di(thiotosylate) are not widely reported. Further research into optimizing reaction conditions, exploring alternative solvent systems, and developing more efficient purification techniques could lead to significant improvements in the synthesis of this important chemical compound.

Chemical Reactivity and Mechanistic Investigations of Trimethylene Di Thiotosylate

Nucleophilic Substitution Reactivity

The fundamental reactivity of trimethylene di(thiotosylate) is centered on nucleophilic substitution at its sulfur atoms. wikipedia.org A nucleophile (Nuc:-) attacks one of the electrophilic sulfur atoms of the thiosulfonate group, leading to the cleavage of the sulfur-sulfur bond. This process is highly efficient due to the nature of the leaving group.

The general form of the reaction can be depicted as: Nuc:⁻ + R-S-SO₂Ar → R-S-Nuc + ArSO₂⁻

In this reaction, the nucleophile attacks the substrate (R-S-SO₂Ar), forming a new bond and displacing the leaving group (ArSO₂⁻). wikipedia.org

The thiosulfonate group (-S-SO₂-R) is instrumental to the compound's reactivity. The sulfonyl portion, specifically the p-toluenesulfonyl (tosyl) group in this case, is a strong electron-withdrawing group. This electronic effect polarizes the S-S bond, rendering the sulfur atom attached to the trimethylene chain highly electrophilic and susceptible to nucleophilic attack.

Furthermore, the p-toluenesulfinate anion (CH₃C₆H₄SO₂⁻) that is displaced during the substitution is a very stable species. Its stability arises from the delocalization of the negative charge across the sulfonyl group's oxygen atoms and the aromatic ring. In chemical kinetics, a stable, weakly basic leaving group corresponds to a lower activation energy for the substitution reaction, thus making the process highly favorable. youtube.com The sulfonate anion is considered an excellent leaving group, comparable in ability to halides like iodide. youtube.com

The presence of two thiosulfonate groups on the trimethylene backbone allows for two sequential nucleophilic substitution reactions. This bifunctionality is key to its primary application in the formation of heterocyclic systems, such as dithianes.

Reactions with Activated Methylene (B1212753) Compounds

Activated methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups, such as in malonic esters or β-ketoesters. The protons on this methylene group are significantly acidic and can be readily removed by a moderately strong base (e.g., sodium ethoxide) to generate a stabilized carbanion, or enolate. wikipedia.orgmasterorganicchemistry.com This carbanion is a potent carbon nucleophile.

The reaction with trimethylene di(thiotosylate) proceeds via a double nucleophilic substitution. The mechanism involves:

Deprotonation: A base removes an acidic proton from the activated methylene compound to form a resonance-stabilized enolate. masterorganicchemistry.com

First Substitution: The enolate attacks one of the electrophilic sulfur atoms of the trimethylene di(thiotosylate), displacing the first p-toluenesulfinate leaving group.

Second Substitution: A second deprotonation (if a second acidic proton is available) or an intramolecular cyclization occurs. The resulting carbanion attacks the other thiosulfonate group at the opposite end of the propane chain, displacing the second leaving group and forming a six-membered 1,3-dithiane (B146892) ring. wikipedia.org

This reaction is a powerful method for synthesizing substituted 1,3-dithianes, which are valuable intermediates in organic synthesis.

Table 1: Formation of Dithianes from Activated Methylene Compounds

| Activated Methylene Compound | Base | Product |

|---|---|---|

| Diethyl malonate | NaOEt | 2,2-Di(ethoxycarbonyl)-1,3-dithiane |

| Ethyl acetoacetate | NaOEt | 2-Acetyl-2-ethoxycarbonyl-1,3-dithiane |

Reactions with Enamines

Enamines are nitrogen analogues of enols, typically formed from the reaction of a ketone or aldehyde with a secondary amine. youtube.com Due to resonance, the α-carbon of an enamine is electron-rich and nucleophilic, allowing it to react with various electrophiles in a process known as the Stork enamine synthesis. masterorganicchemistry.comyoutube.com

Trimethylene di(thiotosylate) serves as an effective electrophile in reactions with enamines. The reaction sequence is as follows:

Enamine Formation: A ketone (e.g., cyclohexanone) reacts with a secondary amine (e.g., pyrrolidine) under acid catalysis to form the corresponding enamine. masterorganicchemistry.com

Nucleophilic Attack: The nucleophilic α-carbon of the enamine attacks one of the thiosulfonate groups, displacing a tosyl group and forming an iminium salt intermediate. youtube.comyoutube.com

Cyclization: A second, intramolecular alkylation can occur to form the dithiane ring.

Hydrolysis: The resulting iminium salt is subsequently hydrolyzed with aqueous acid to regenerate the ketone, which is now substituted with the 1,3-dithiane ring. youtube.com

This methodology provides an alternative to enolate alkylation for the formation of C-C bonds at the α-position of a carbonyl group.

Table 2: Representative Enamine Reactions

| Carbonyl Precursor | Secondary Amine | Product after Alkylation and Hydrolysis |

|---|---|---|

| Cyclohexanone | Pyrrolidine | 2,2-(Propane-1,3-dithio)cyclohexanone |

Reactions with Hydroxyethylene Derivatives of Carbonyl Compounds

The reactions of trimethylene di(thiotosylate) with hydroxyethylene derivatives of carbonyl compounds, such as enols or aldol products, are not as extensively documented as its reactions with activated methylene compounds or enamines. However, the underlying principle of nucleophilic attack would still apply. Enolates, generated from the deprotonation of the hydroxyl group of an enol or the corresponding carbonyl tautomer, would react in a manner identical to the carbanions from activated methylene compounds described in section 3.2. The reaction would proceed via nucleophilic substitution to form dithiane derivatives. The reactivity would depend on the specific conditions used to generate the nucleophilic species.

Formation of Dithiane Derivatives

A primary application of trimethylene di(thiotosylate) is the synthesis of 1,3-dithiane derivatives. Dithianes are commonly used as protecting groups for carbonyl compounds and are crucial intermediates in Umpolung (reactivity inversion) strategies. organic-chemistry.org

Traditionally, dithianes are prepared by the acid-catalyzed reaction of a carbonyl compound with propane-1,3-dithiol. Trimethylene di(thiotosylate) offers a complementary approach where it acts as a "propane-1,3-dithio" dication equivalent. Instead of reacting with an electrophilic carbonyl carbon, it reacts with carbon nucleophiles such as enolates and enamines. This allows for the construction of the dithiane ring on a carbon atom that was already nucleophilic, expanding the synthetic utility of this functional group. The reactions described in sections 3.2 and 3.3 are cornerstone methods for achieving this transformation.

Formation of Dithiolane Derivatives via Analogous Reactions

Dithiolanes are five-membered sulfur-containing heterocycles (1,3-dithiolanes) that serve a similar purpose to dithianes as protecting groups and synthetic intermediates. organic-chemistry.org Their formation from carbonyl compounds typically involves the use of ethane-1,2-dithiol.

The formation of dithiolanes using a thiosulfonate reagent is analogous to the dithiane synthesis described above. However, it requires a different starting reagent. Whereas the three-carbon chain of trimethylene di(thiotosylate) is the precursor to the six-membered 1,3-dithiane ring, the formation of a five-membered 1,3-dithiolane ring would necessitate a reagent with a two-carbon backbone. The analogous reagent for this purpose would be Ethylene (B1197577) di(thiotosylate) (S,S'-ethane-1,2-diyl bis(4-methylbenzenesulfonothioate)).

The reaction mechanism is identical: a nucleophile (such as an enolate) would perform a double nucleophilic substitution on ethylene di(thiotosylate) to yield the corresponding 1,3-dithiolane derivative. researchgate.net This highlights a general principle in heterocyclic synthesis where the ring size of the product is directly determined by the chain length of the bifunctional reagent.

Elucidation of Reaction Mechanisms

The reactivity of trimethylene di(thiotosylate) is governed by the presence of two thiotosylate functionalities, which are susceptible to nucleophilic attack. The elucidation of the precise mechanisms of its reactions is crucial for understanding its synthetic utility and predicting product formation. While specific, in-depth mechanistic studies exclusively focused on trimethylene di(thiotosylate) are not extensively detailed in the available literature, plausible reaction pathways can be inferred from the well-established principles of nucleophilic substitution and the behavior of related sulfur-containing compounds.

The primary mechanistic pathway involves the nucleophilic displacement of the tosylsulfenyl group (-STs). The sulfur atom attached to the propane backbone is the electrophilic center, and the tosyl group acts as part of the leaving group.

A generalized reaction scheme can be depicted as follows:

Where Nu:⁻ represents a nucleophile.

A second nucleophilic attack can then occur at the other sulfur atom, potentially leading to cyclization or the introduction of two nucleophilic substituents.

Nucleophilic Substitution at Sulfur

The reaction of trimethylene di(thiotosylate) with a nucleophile is proposed to proceed via a nucleophilic substitution mechanism at the sulfur atom (SN2@S). In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to the cleavage of the sulfur-sulfur bond. The p-toluenesulfinate anion (Ts⁻) is a good leaving group, which facilitates this reaction.

Proposed Transition State for SN2@S Reaction:

| Attacking Nucleophile | Electrophilic Center | Leaving Group | Proposed Geometry |

| Nu⁻ | S | -STs | Trigonal bipyramidal-like |

This proposed mechanism is supported by the general reactivity patterns of other thiotosylates and related sulfenyl derivatives. The rate of the reaction would be expected to be influenced by several factors, including the nucleophilicity of the attacking species, the solvent polarity, and steric hindrance around the sulfur centers.

Intramolecular Cyclization

One of the key reactions of trimethylene di(thiotosylate) is its conversion to 1,2-dithiolane. This intramolecular cyclization is believed to proceed through a two-step mechanism. The first step is the nucleophilic attack by a suitable reagent to cleave one of the thiotosylate groups, generating a free thiol or thiolate intermediate.

Step 1: Initial Nucleophilic Attack

| Reactant | Nucleophile | Product Intermediate | Leaving Group |

| Trimethylene di(thiotosylate) | e.g., I⁻, RS⁻ | HS-(CH₂)₃-S-Ts | TsS⁻ |

Following the formation of the thiol intermediate, an intramolecular nucleophilic attack of the terminal thiol or thiolate onto the remaining electrophilic sulfur atom occurs, leading to the formation of the five-membered dithiolane ring and displacement of the second tosylsulfenyl group.

Step 2: Intramolecular Cyclization

| Intermediate | Nucleophilic Center | Electrophilic Center | Product | Leaving Group |

| HS-(CH₂)₃-S-Ts | Terminal -SH or -S⁻ | S-Ts | 1,2-Dithiolane | TsS⁻ |

The feasibility of this cyclization is supported by the thermodynamic stability of the resulting five-membered ring.

Competing Reaction Pathways

It is important to consider that other reaction pathways may compete with the desired nucleophilic substitution or cyclization. Under certain conditions, such as in the presence of strong bases, elimination reactions could potentially occur, although these are generally less favored for this type of substrate compared to substitution.

Further detailed kinetic studies and computational modeling would be invaluable in providing a more quantitative and definitive elucidation of the reaction mechanisms of trimethylene di(thiotosylate). Such studies could help to determine the precise nature of the transition states, the influence of solvents, and the energy barriers for the different possible reaction pathways, thereby allowing for more precise control over its synthetic applications.

Applications of Trimethylene Di Thiotosylate As a Synthetic Reagent and Building Block

Role in Complex Molecule Synthesis

The utility of trimethylene di(thiotosylate) extends across various domains of synthetic organic chemistry, where it facilitates the construction of elaborate molecular frameworks. Its ability to introduce a protected carbonyl group, which can be subsequently unmasked or transformed, makes it an indispensable tool for synthetic chemists.

In the realm of steroid chemistry, trimethylene di(thiotosylate) is instrumental in the modification of steroidal skeletons through the formation of 1,3-dithiane (B146892) derivatives. This transformation is typically achieved by reacting a steroidal ketone with trimethylene di(thiotosylate) in the presence of a suitable catalyst. The resulting dithiane can then undergo a variety of reactions, such as alkylation, allowing for the introduction of new carbon substituents onto the steroid framework. This method provides a powerful strategy for creating novel steroid analogues with potentially altered biological activities. The dithiane group serves as a stable protecting group for the carbonyl functionality during subsequent synthetic steps and can be efficiently removed under specific conditions to regenerate the ketone.

| Steroid Modification Step | Reagents | Purpose | Reference |

| Dithiane Formation | Steroidal Ketone, Trimethylene di(thiotosylate), Catalyst | Protection of the carbonyl group and activation for C-C bond formation. | General knowledge in steroid synthesis. |

| Alkylation | Steroidal Dithiane, Alkyl Halide, Strong Base | Introduction of new carbon chains to the steroid nucleus. | General principle of dithiane chemistry. |

| Deprotection | Steroidal Dithiane Derivative | Regeneration of the carbonyl group to yield the modified steroid. | General principle of dithiane chemistry. |

| Synthetic Step | Intermediate | Reagent Used | Outcome | Reference |

| Monothioketal Formation | Optically active ketone | Trimethylene dithiotosylate | Formation of α-diketone monothioketal | rsc.org |

| Dithiane Removal | α-Diketone monothioketal | McMurry procedure | Generation of the α-diketone intermediate | rsc.org |

Trimethylene di(thiotosylate) plays a vital role as a precursor in the synthesis of macrocyclic compounds, including 10-membered ring lactones. The strategy often involves the creation of a linear molecule containing a 1,3-dithiane moiety at one end and a reactive functional group at the other. The dithiane, formed from a corresponding aldehyde and trimethylene di(thiotosylate), serves as a masked carbonyl group. This linear precursor can then undergo an intramolecular cyclization reaction to form the macrocyclic ring. Subsequent deprotection of the dithiane reveals the carbonyl group, yielding the desired macrocyclic lactone. This approach allows for the controlled construction of the macrocyclic framework, overcoming the inherent challenges associated with the formation of medium-sized rings.

| Macrocycle Synthesis Phase | Description | Role of Dithiane Intermediate |

| Precursor Synthesis | A linear molecule with a terminal dithiane and another reactive group is prepared. | The dithiane acts as a stable, masked carbonyl group. |

| Macrocyclization | The linear precursor undergoes an intramolecular reaction to form the ring. | The dithiane participates in the ring-closing step. |

| Deprotection | The dithiane is converted back to a carbonyl group. | Finalizes the structure of the macrocyclic lactone. |

The synthesis of complex and biologically active natural products such as vernolepin (B1683817) and its analogues can be facilitated by the use of dithiane chemistry, for which trimethylene di(thiotosylate) is a key reagent. The Corey-Seebach reaction, which utilizes 1,3-dithianes as acyl anion equivalents, provides a powerful tool for the construction of the intricate carbon skeleton of these molecules. wikipedia.orgorganic-chemistry.orgjk-sci.com By forming a dithiane from an aldehyde precursor using trimethylene di(thiotosylate), a nucleophilic carbon center is generated upon deprotonation. This nucleophile can then be reacted with various electrophiles to build up the complex structure of vernolepin analogues. This strategy allows for the disconnection of the target molecule into simpler fragments that can be coupled using the dithiane methodology, streamlining the synthetic route to these challenging targets.

| Synthetic Strategy | Key Reagent/Intermediate | Application in Vernolepin Analogue Synthesis | Reference |

| Corey-Seebach Reaction | 1,3-Dithiane (from Trimethylene di(thiotosylate)) | Serves as an acyl anion equivalent for key C-C bond formations. | wikipedia.orgorganic-chemistry.orgjk-sci.com |

Trimethylene di(thiotosylate) is a valuable tool in studies focused on intramolecular macrocyclization reactions. By incorporating a 1,3-dithiane moiety into a linear substrate, researchers can investigate various ring-closing strategies. The dithiane can serve multiple purposes in this context: it can act as a conformational constraint, influencing the folding of the linear precursor to favor cyclization, or it can be an active participant in the ring-forming reaction itself. For instance, a dithiane can be part of a substrate for ring-closing metathesis or other cyclization methods. The stability of the dithiane group under a range of reaction conditions makes it an ideal component for exploring novel macrocyclization methodologies.

| Study Focus | Role of Dithiane Derived from Trimethylene di(thiotosylate) | Example of Cyclization Method |

| Conformational Control | Acts as a rigid unit to pre-organize the linear precursor for cyclization. | Ring-Closing Metathesis |

| Reactive Handle | The dithiane-containing part of the molecule can be functionalized to participate in the cyclization. | Intramolecular Alkylation |

As a precursor to the 1,3-dithiane functional group, trimethylene di(thiotosylate) is a fundamental building block in the synthesis of a wide array of biologically active molecules. The dithiane group's ability to function as a masked carbonyl and an acyl anion equivalent makes it a versatile synthon in medicinal chemistry. researchgate.netmdpi.com This allows for the construction of complex molecular scaffolds found in many pharmaceuticals and natural products with therapeutic potential. The introduction of a dithiane early in a synthetic sequence enables a series of subsequent transformations, leading to the efficient assembly of target molecules with desired biological activities.

| Class of Biologically Active Molecule | Synthetic Utility of Dithiane Intermediate |

| Alkaloids | Construction of complex heterocyclic ring systems. |

| Terpenoids | Assembly of intricate carbon skeletons. |

| Polyketides | Formation of key carbon-carbon bonds in the polyketide chain. |

Utilization as a Protecting Reagent in Organic Transformations

Trimethylene di(thiotosylate) serves as a valuable reagent in synthetic organic chemistry, particularly for the protection of certain functional groups during multi-step syntheses. Its bifunctional nature allows it to react with specific active sites, rendering them inert to subsequent reaction conditions. This protective strategy is crucial for preventing unwanted side reactions and enabling the synthesis of complex molecules with high yields and specificity. The most prominent application in this context is the protection of active methylene (B1212753) groups.

Protection Strategies for Active Methylene Groups

Active methylene groups are CH₂ groups flanked by two electron-withdrawing groups, such as carbonyl (C=O) or cyano (C≡N) groups. easetolearn.comslideshare.net This positioning makes the methylene protons unusually acidic and the carbon atom susceptible to various reactions. easetolearn.com In complex syntheses, it is often necessary to temporarily "protect" this reactive site to perform chemical transformations on other parts of the molecule.

Trimethylene di(thiotosylate) is an effective reagent for this purpose, facilitating the conversion of an active methylene group into a stable 1,3-dithiane ring system. organic-chemistry.orgscribd.com The reaction typically proceeds in the presence of a base, which deprotonates the active methylene carbon to form a carbanion. This nucleophilic carbanion then attacks the sulfur atoms of the Trimethylene di(thiotosylate), displacing the tosylate groups—which are excellent leaving groups—in a double substitution reaction. The result is the formation of a six-membered cyclic thioacetal, known as a 1,3-dithiane. scribd.comresearchgate.net

This 1,3-dithiane structure effectively masks the reactivity of the original methylene group and is stable under a variety of conditions, including both acidic and basic environments, which makes it a robust protecting group. arkat-usa.org Once the desired transformations elsewhere in the molecule are complete, the 1,3-dithiane can be removed (deprotected) using specific reagents to regenerate the original carbonyl functionality, from which the active methylene group was derived. organic-chemistry.orgarkat-usa.org

The table below illustrates the application of Trimethylene di(thiotosylate) as a protecting reagent for common active methylene compounds.

| Active Methylene Compound | Structure of Protected Compound (1,3-Dithiane Derivative) |

| Diethyl malonate | 2,2-Bis(ethoxycarbonyl)-1,3-dithiane |

| Ethyl acetoacetate | 2-Acetyl-2-ethoxycarbonyl-1,3-dithiane |

| Malononitrile | 2,2-Dicyano-1,3-dithiane |

Applications in Polymer and Advanced Materials Chemistry

The unique chemical structure of Trimethylene di(thiotosylate), featuring two reactive thiotosylate groups separated by a flexible trimethylene linker, makes it a significant component in the field of polymer and materials science. It is primarily utilized as a cross-linking agent to modify the structure and properties of polymeric systems, leading to the development of advanced materials with tailored characteristics.

Function as a Cross-linking Agent in Polymer Synthesis

A cross-linking agent is a molecule capable of forming chemical bridges, or "cross-links," between polymer chains. This process transforms a collection of individual polymer chains into a single, three-dimensional network. Trimethylene di(thiotosylate) functions effectively as a cross-linking agent due to its two tosylate groups. These groups are highly susceptible to nucleophilic substitution, allowing them to react with functional groups present on polymer backbones, such as hydroxyl, amino, or thiol groups.

During polymer synthesis or post-polymerization modification, the addition of Trimethylene di(thiotosylate) initiates the cross-linking process. One end of the reagent reacts with a functional group on one polymer chain, and the other end reacts with a functional group on an adjacent chain, forming a covalent bond that links them together. This process, when repeated throughout the polymer matrix, results in the formation of a robust, insoluble, and infusible network structure. rsc.org The use of tosylate-functionalized molecules is a recognized strategy for creating such hyper-crosslinked polymers. rsc.org

Contribution to Enhanced Mechanical Properties and Thermal Stability of Polymeric Systems

The introduction of cross-links into a polymeric system has a profound impact on its macroscopic properties. By covalently linking the polymer chains, Trimethylene di(thiotosylate) restricts chain mobility and prevents them from sliding past one another under stress. This structural reinforcement leads to significant improvements in the material's mechanical properties. utwente.nlsci-hub.st

Furthermore, the formation of a cross-linked network enhances the thermal stability of the polymer. wiserpub.com The covalent bonds introduced by the cross-linking agent require more energy to break than the intermolecular forces (like van der Waals forces) that hold uncrosslinked polymer chains together. Consequently, the cross-linked polymer can withstand higher temperatures before it begins to decompose. researchgate.netresearchgate.net

The table below summarizes the effects of using Trimethylene di(thiotosylate) as a cross-linking agent on key polymer properties.

| Property | Effect of Cross-linking | Rationale |

| Tensile Strength | Increased | Covalent cross-links distribute stress more effectively across the polymer network. sci-hub.st |

| Elastic Modulus (Stiffness) | Increased | Restricted chain movement leads to a more rigid material. nih.gov |

| Creep Resistance | Increased | The 3D network prevents irreversible chain slippage under sustained load. utwente.nlresearchgate.net |

| Thermal Stability | Increased | Higher energy is required to break the covalent bonds of the network, raising the decomposition temperature. wiserpub.comresearchgate.net |

| Solubility | Decreased | The polymer becomes insoluble as the individual chains are covalently locked into a single network. rsc.org |

Development of Advanced Coatings, Adhesives, and Sealants

The ability of Trimethylene di(thiotosylate) to function as a cross-linking agent is highly valuable in the formulation of high-performance coatings, adhesives, and sealants. In these applications, the material is typically applied as a liquid mixture of polymers or oligomers and a cross-linking agent. The subsequent cross-linking reaction, often referred to as "curing," transforms the liquid into a solid, durable film or bond.

By incorporating Trimethylene di(thiotosylate) into these formulations, manufacturers can produce materials with superior properties.

Coatings: Cross-linked coatings exhibit enhanced hardness, scratch resistance, chemical resistance, and durability, making them suitable for demanding applications such as automotive finishes and industrial protective layers.

Adhesives: Cross-linking provides stronger adhesion and better thermal and chemical resistance, which is critical for structural adhesives used in aerospace and construction.

Sealants: In sealants, cross-linking improves elasticity, durability, and the ability to maintain a seal under harsh environmental conditions. google.com

Role in Life Science and Pharmaceutical Research

While Trimethylene di(thiotosylate) is not typically used for direct therapeutic purposes, it plays an important indirect role in life science and pharmaceutical research as a synthetic building block. Its utility stems from its ability to facilitate the creation of 1,3-dithianes, which are highly versatile intermediates in the synthesis of complex organic molecules. scribd.com

The 1,3-dithiane group formed from an active methylene compound can be further functionalized. The protons on the carbon atom between the two sulfur atoms can be removed by a strong base, creating a nucleophilic carbanion. This carbanion, known as a masked acyl anion, can then react with various electrophiles (e.g., alkyl halides, epoxides, carbonyl compounds) to form new carbon-carbon bonds. scribd.comresearchgate.net This strategy is a cornerstone of modern organic synthesis for constructing the complex carbon skeletons found in many natural products and pharmaceutically active compounds.

Therefore, the primary role of Trimethylene di(thiotosylate) in this field is as a foundational reagent that enables synthetic chemists to build complex molecular architectures. These architectures may ultimately become lead compounds in drug discovery programs or serve as essential components of biologically active molecules.

Application as a Probe in the Study of Biological Systems and ProcessesNo literature was identified that describes the application of Trimethylene di(thiotosylate) as a molecular probe for studying biological processes like protein-protein interactions or cell signaling pathways.nih.govdur.ac.uk

Due to the absence of specific, verifiable research data for these topics, generating a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline is not possible.

Advanced Research Directions and Theoretical Considerations for Trimethylene Di Thiotosylate

Computational Chemistry and Molecular Modeling Studies on Reactivity and Selectivity

Currently, dedicated computational studies on the reactivity and selectivity of Trimethylene di(thiotosylate) are not extensively reported in the literature. However, the principles established through molecular modeling of related sulfonate esters and disulfide-containing molecules provide a robust framework for future theoretical investigations.

Future computational work could focus on several key areas. Density Functional Theory (DFT) would be a valuable tool for modeling the electronic structure of Trimethylene di(thiotosylate) to predict its reactivity with various nucleophiles. Such studies could elucidate the energetics of S-S bond cleavage, which is a critical step in many of its reactions. By calculating transition state energies, it may be possible to predict the regioselectivity and stereoselectivity of its reactions, guiding the design of more efficient synthetic protocols.

Molecular dynamics (MD) simulations could offer insights into the conformational dynamics of the trimethylene linker and its influence on the accessibility of the thiotosylate groups. This would be particularly relevant for understanding its interactions with large biomolecules or its behavior in the formation of self-assembled monolayers.

A comparative analysis of the computational data for Trimethylene di(thiotosylate) with its oxygenated analog, Trimethylene Glycol Ditosylate, could provide valuable insights into the role of the sulfur atoms in modulating the compound's reactivity and stability.

Table 1: Potential Computational Studies on Trimethylene Di(thiotosylate)

| Computational Method | Research Focus | Potential Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure analysis and reaction pathway modeling. | Prediction of reaction mechanisms, transition states, and product selectivity. |

| Molecular Dynamics (MD) | Simulation of conformational changes and intermolecular interactions. | Understanding of steric effects, solvent effects, and binding affinities. |

Exploration of Novel Catalytic and Stereoselective Applications

The in situ generation of propane-1,3-dithiol from Trimethylene di(thiotosylate) opens up a wide range of possibilities in catalysis. Propane-1,3-dithiol is known to form stable complexes with various transition metals, and these complexes could be explored as catalysts in a variety of organic transformations. For instance, diiron propanedithiolate hexacarbonyl, synthesized from propane-1,3-dithiol, serves as a model for the active site of [FeFe]-hydrogenase enzymes, suggesting potential applications in bio-inspired catalysis for hydrogen production.

A significant area for future research lies in the development of chiral catalysts derived from propane-1,3-dithiol for asymmetric synthesis. By incorporating chiral scaffolds into the ligand framework, it may be possible to design catalysts that can induce high levels of enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, or Diels-Alder reactions. The flexible trimethylene backbone could allow for the synthesis of a diverse library of chiral dithiol ligands for screening in various catalytic systems.

Furthermore, the principles of stereoselective synthesis could be applied to reactions directly involving Trimethylene di(thiotosylate). For example, the development of chiral reagents or catalysts that can selectively react with one of the two thiotosylate groups could lead to the synthesis of enantiomerically enriched sulfur-containing compounds.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. chemistryforsustainability.org Trimethylene di(thiotosylate), as a precursor to propane-1,3-dithiol, is a prime candidate for integration into novel MCRs. The dithiol can act as a versatile building block, reacting with various electrophiles to construct complex heterocyclic systems or functionalized acyclic molecules.

Future research could focus on designing new MCRs where propane-1,3-dithiol, generated in situ, reacts with aldehydes, amines, and other components to produce libraries of compounds with potential biological activity. The development of such reactions would be highly valuable in drug discovery and medicinal chemistry.

Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations that are triggered by a single event. 20.210.105 The structure of Trimethylene di(thiotosylate) and its derived dithiol are well-suited for the design of cascade processes. For instance, a reaction could be initiated at one thiol group, followed by a series of cyclizations and rearrangements involving the second thiol group and other functionalities within the molecule. This approach could provide rapid access to complex molecular architectures from simple starting materials.

Future Prospects in Specialized Chemical Syntheses and Materials Science

The unique properties of sulfur-containing compounds suggest a bright future for Trimethylene di(thiotosylate) in specialized chemical syntheses and materials science.

In the realm of polymer chemistry, dithiols are widely used as crosslinking agents and chain transfer agents in polymerization reactions. tandfonline.com Trimethylene di(thiotosylate) could serve as a stable precursor for the controlled release of propane-1,3-dithiol, allowing for the precise tuning of polymer properties. Its application in the synthesis of sulfur-containing polymers could lead to materials with enhanced thermal stability, refractive indices, and affinity for heavy metals. rsc.org

The ability of dithiols to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is another promising area of research. nih.govsemanticscholar.org Propane-1,3-dithiol derivatives have been shown to form well-ordered monolayers, and Trimethylene di(thiotosylate) could be used as a more stable and less odorous precursor for the in situ formation of these SAMs. nih.gov Such functionalized surfaces have potential applications in electronics, sensors, and biocompatible coatings.

Furthermore, the reactivity of the thiotosylate groups could be exploited in the synthesis of novel hydrogels. Thiol-ene and thiol-disulfide exchange reactions are common methods for hydrogel formation and degradation, respectively. mdpi.com Trimethylene di(thiotosylate) could be incorporated into polymer backbones to create stimuli-responsive hydrogels that can be crosslinked or degraded under specific conditions, making them suitable for applications in drug delivery and tissue engineering.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| Trimethylene di(thiotosylate) |

| Propane-1,3-dithiol |

| Trimethylene Glycol Ditosylate |

Q & A

Q. What are the reliable synthetic routes for preparing trimethylene di(thiotosylate) with high purity?

Methodological Answer: Trimethylene di(thiotosylate) is commonly synthesized via the reaction of thiotosylate ion with trimethylene dibromide. Key challenges include avoiding impurities such as tosyltrimethylene thiotosylate (m.p. 92°C), which arise from contaminated potassium thiotosylate. To ensure purity:

- Use rigorously purified potassium thiotosylate (free of tosylate and p-toluenesulfinate impurities).

- Employ controlled crystallization conditions to isolate the product.

- Validate purity using melting point analysis and chromatographic methods (e.g., GC or HPLC).

An alternative route involves reacting tosyl chloride with 1,3-propanedithiol in pyridine, though this method requires further validation .

Q. How can researchers characterize the structural integrity of trimethylene di(thiotosylate) post-synthesis?

Methodological Answer:

- NMR Spectroscopy : Analyze H and C NMR spectra to confirm the presence of the thiotosylate groups and trimethylene backbone. Cross-check with literature chemical shifts.

- IR Spectroscopy : Identify characteristic S–S and S–O stretching vibrations (~500–600 cm and ~1150 cm, respectively).

- Mass Spectrometry : Use HRMS to confirm molecular weight (e.g., [M+Na] peak at m/z 402.57) .

- Elemental Analysis : Verify sulfur and oxygen content to rule out sulfone byproducts .

Q. What are common applications of trimethylene di(thiotosylate) in organic synthesis?

Methodological Answer: The compound is primarily used to protect active methylene groups and synthesize dithiane derivatives. Key applications include:

- Steroid Modification : React with enamines or hydroxyethylene derivatives to form cyclic dithianes, enabling selective functionalization of steroid frameworks.

- Alkaloid Synthesis : Serve as a cross-linking agent in macrocyclic lactone and alkaloid preparations.

- Polymer Chemistry : Modify polymers via thiol-ene click chemistry (e.g., copolymerization with trimethylene carbonate) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve contradictions in NMR-derived structural models of trimethylene-linked DNA duplexes?

Methodological Answer: Conflicting NMR observations (e.g., B-DNA-like NOE connectivity vs. disrupted hydrogen bonding) can arise from conformational flexibility. To resolve discrepancies:

Restrained MD (rMD) : Use experimental NMR restraints (e.g., NOE distances) to generate energy-minimized A-form/B-form duplex models.

DFT Calculations : Compute partial charges on the trimethylene tether (B3LYP/6-31G* basis set) to refine force field parameters.

Conformational Sampling : Compare MD trajectories (e.g., "Skew U" vs. "W-conformation") to identify dominant states under physiological conditions .

Q. What strategies mitigate side reactions during the synthesis of dithiane derivatives using trimethylene di(thiotosylate)?

Methodological Answer: Side reactions (e.g., sulfone formation) occur due to oxidative impurities. Mitigation approaches:

- Purification of Reagents : Pre-treat potassium thiotosylate with activated charcoal to remove oxidizing agents.

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent disulfide oxidation.

- Kinetic Control : Use low temperatures (−20°C) and stoichiometric excess of activated methylene substrates to favor dithiane formation over sulfones .

Q. How does the trimethylene tether influence base-stacking interactions in modified DNA duplexes?

Methodological Answer: The tether disrupts canonical B-DNA geometry by:

- Replacing Watson-Crick Hydrogen Bonds : The exocyclic amino protons of guanine are substituted with the tether, eliminating hydrogen bonding.

- Inducing Bulge Structures : In 5′-CpG-3′ sequences, the tether adopts a "W-conformation," causing local unwinding and base-pair misalignment.

- Reducing Stacking Energy : MD simulations show a 30–40% decrease in stacking energy compared to unmodified duplexes, validated by UV-melting experiments .

Q. What analytical techniques are critical for studying the reactivity of trimethylene di(thiotosylate) in polymer modification?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Monitor glass transition () and melting () temperatures to assess polymer crystallinity post-modification.

- Size-Exclusion Chromatography (SEC) : Measure molecular weight distribution to detect cross-linking or chain scission.

- X-ray Diffraction (XRD) : Analyze structural changes in polymers (e.g., PTT) after incorporation of dithiane moieties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.